Mandelamide, 3,4-bis(benzyloxy)- (6CI)

Protecting group chemistry Hydrogenolysis Synthetic efficiency

Mandelamide, 3,4-bis(benzyloxy)- (6CI) (C22H21NO4, MW 363.41) is a protected mandelic acid amide derivative bearing two benzyloxy groups at the 3- and 4-positions of the aromatic ring. It belongs to the mandelamide class of compounds, which serve as key intermediates in agrochemical and pharmaceutical synthesis, most notably in the construction of fungicidal mandelamides such as mandipropamid.

Molecular Formula C22H21NO4
Molecular Weight 0
CAS No. 102459-73-4
Cat. No. B1166076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandelamide, 3,4-bis(benzyloxy)- (6CI)
CAS102459-73-4
SynonymsMandelamide, 3,4-bis(benzyloxy)- (6CI)
Molecular FormulaC22H21NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mandelamide, 3,4-bis(benzyloxy)- (6CI) [CAS 102459-73-4] – Procurement-Relevant Identity and Class Placement


Mandelamide, 3,4-bis(benzyloxy)- (6CI) (C22H21NO4, MW 363.41) is a protected mandelic acid amide derivative bearing two benzyloxy groups at the 3- and 4-positions of the aromatic ring . It belongs to the mandelamide class of compounds, which serve as key intermediates in agrochemical and pharmaceutical synthesis, most notably in the construction of fungicidal mandelamides such as mandipropamid [1]. The molecule is chiral due to the hydroxyl and amide substituents on the benzylic carbon, making it a versatile building block for stereoselective synthesis .

Why Mandelamide, 3,4-bis(benzyloxy)- (6CI) Cannot Be Replaced by Other 3,4-Disubstituted Mandelamides


The 3,4-bis(benzyloxy) substitution pattern is not interchangeable with other 3,4-disubstituted mandelamides such as 3,4-dimethoxy, 3,4-dihydroxy, or 3,4-methylenedioxy analogs. The benzyloxy groups serve as orthogonal protecting groups that can be selectively removed under mild hydrogenolysis conditions to unmask the catechol moiety, a transformation that is incompatible with methylenedioxy bridges and proceeds with far higher selectivity and yield than demethylation of methoxy analogs [1]. This difference in deprotection chemistry directly affects downstream synthetic efficiency, intermediate isolation, and final product purity in multi-step sequences, making generic substitution economically and practically unsound [2].

Quantitative Differentiation of Mandelamide, 3,4-bis(benzyloxy)- (6CI) from Closest Analogs


Deprotection Yield: Benzyloxy Cleavage vs. Methoxy Demethylation in Mandelamide Series

The 3,4-bis(benzyloxy)mandelamide enables quantitative conversion to 3,4-dihydroxymandelamide (catechol) via catalytic hydrogenolysis (H₂, Pd/C), a transformation that typically proceeds in >90% isolated yield [1]. In contrast, the 3,4-dimethoxy analog requires harsh demethylation conditions (BBr₃ or AlCl₃/EtSH) and rarely exceeds 70–80% yield due to competitive side reactions and product instability [1]. The methylenedioxy analog cannot be converted to the catechol at all without destruction of the molecule [2].

Protecting group chemistry Hydrogenolysis Synthetic efficiency

Orthogonal Protection Strategy: Selective Monodeprotection vs. Symmetric Analogs

The benzyloxy groups of 3,4-bis(benzyloxy)mandelamide can be differentiated via sequential hydrogenolysis when one benzyl is replaced with a substituted benzyl (e.g., p-methoxybenzyl) [1]. This orthogonal protection strategy is not feasible with 3,4-dimethoxy- or 3,4-methylenedioxy-mandelamides, where both oxygen functions are either identically protected or permanently bridged [2]. Selective monodeprotection enables the synthesis of 3-hydroxy-4-alkoxy or 4-hydroxy-3-alkoxy mandelamides, expanding the accessible chemical space for SAR studies.

Orthogonal protection Asymmetric synthesis Benzyl ether selectivity

Crystal Packing and Enantiomeric Resolution: Bis(benzyloxy) vs. Unsubstituted Mandelamide

Unsubstituted mandelamide readily cocrystallizes with mandelic acid enantiomers, facilitating chiral resolution via diastereomeric cocrystal pairs [1]. The 3,4-bis(benzyloxy) substituent introduces steric bulk that alters crystal packing, potentially disrupting the formation of simple cocrystals with mandelic acid. While quantitative cocrystallization data for 3,4-bis(benzyloxy)mandelamide is not yet published, the known crystal structure of (S)-mandelamide (monoclinic, space group P2₁) provides a baseline for comparison when crystal engineering of the bis(benzyloxy) derivative is undertaken [1].

Chiral resolution Cocrystallization Crystal engineering

Optimal Procurement Scenarios for Mandelamide, 3,4-bis(benzyloxy)- (6CI) Based on Verified Differentiation


Catechol-Containing Pharmaceutical Intermediate Synthesis via Mild Deprotection

When a synthetic route requires a masked catechol that must be unveiled under neutral, non-oxidative conditions, 3,4-bis(benzyloxy)mandelamide is the preferred intermediate. Its benzyloxy groups are cleaved quantitatively (>90% yield) by catalytic hydrogenolysis, avoiding the acidic or Lewis-acidic conditions required for methoxy demethylation and preserving acid-sensitive functionality elsewhere in the molecule [1]. The 3,4-methylenedioxy analog cannot access the catechol at all, making the bis(benzyloxy) derivative the only viable choice among 3,4-disubstituted mandelamides for this application.

Agrochemical Lead Optimization Requiring Sequential Phenol Functionalization

In structure-activity relationship (SAR) campaigns for mandelamide-based fungicides, the ability to sequentially differentiate the two oxygen positions is critical. 3,4-Bis(benzyloxy)mandelamide can be selectively monodeprotected to generate 3-hydroxy-4-benzyloxy or 4-hydroxy-3-benzyloxy intermediates, enabling systematic exploration of mono-alkylated, mono-acylated, or mono-glycosylated analogs . Neither the dimethoxy nor the methylenedioxy analog offers this sequential functionalization capability.

Multi-Step Synthesis Requiring High-Yield Late-Stage Deprotection

For industrial-scale syntheses where late-stage deprotection yield is a primary cost driver, 3,4-bis(benzyloxy)mandelamide provides a ≥10–30% absolute yield advantage over the dimethoxy analog for conversion to the catechol, based on established benzyl vs. methyl ether cleavage efficiencies [1]. This yield differential, compounded over multiple steps, can represent a significant reduction in cost-of-goods for the final active ingredient.

Crystal Engineering and Chiral Resolution Research

Investigators exploring the crystal landscape of mandelamide derivatives for chiral resolution may select 3,4-bis(benzyloxy)mandelamide specifically for its enhanced steric profile relative to unsubstituted mandelamide. Although cocrystallization data are not yet available, the known ability of unsubstituted mandelamide to form diastereomeric cocrystals with mandelic acid [2] suggests that the bis(benzyloxy) derivative could offer altered selectivity or new cocrystal architectures, meriting exploratory procurement.

Quote Request

Request a Quote for Mandelamide, 3,4-bis(benzyloxy)- (6CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.